Levonorgestrel EP Impurity V, also known as aromatic levonorgestrel, is a structural isomer of the synthetic progestin drug levonorgestrel. While levonorgestrel is commonly used in hormonal contraceptives, Levonorgestrel EP Impurity V is not intended for therapeutic use and is primarily utilized in scientific research, particularly in analytical chemistry. Its role is significant as a reference standard for various analytical techniques aimed at quality control of pharmaceutical products containing levonorgestrel. The chemical formula for Levonorgestrel EP Impurity V is and it has a CAS number of 14009-70-2 .
Levonorgestrel EP Impurity V is classified as a pharmaceutical impurity. Its presence in levonorgestrel formulations is considered undesirable due to potential impacts on the purity and efficacy of the active pharmaceutical ingredient. The impurity arises during the synthesis of levonorgestrel, highlighting the importance of controlling its levels in pharmaceutical manufacturing processes .
One proposed pathway involves the hydrolysis of a dienol ether intermediate, which can lead to the formation of various impurities, including Levonorgestrel EP Impurity V. The synthesis typically involves:
Efforts are ongoing to optimize synthetic routes to minimize the formation of such impurities through careful control of reaction conditions.
Levonorgestrel EP Impurity V does not participate in well-documented chemical reactions due to its status as an impurity. Its formation is primarily associated with side reactions during the synthesis of levonorgestrel. The focus on minimizing its presence involves understanding the conditions that lead to its generation, such as:
As Levonorgestrel EP Impurity V is not a therapeutic agent, it does not have a defined mechanism of action similar to active compounds like levonorgestrel. Its role is primarily analytical, serving as a reference standard in quality control rather than participating in biological processes.
Levonorgestrel EP Impurity V serves critical roles in scientific research:
Levonorgestrel EP Impurity V (CAS No. 14009-70-2) is a structurally defined organic compound classified as a specified impurity in Levonorgestrel, a widely used synthetic progestin. Its systematic IUPAC name is (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-ol, with the molecular formula C₂₂H₂₈O₂ and a molecular weight of 324.46 g/mol [1] [9]. The compound is designated as "Impurity V" in the European Pharmacopoeia (EP) monographs, indicating its recognition as a qualified impurity requiring strict control during Levonorgestrel manufacturing. Its chemical structure features a distinct aromatized A-ring with a methoxy group (-OCH₃) at the C3 position, differentiating it from Levonorgestrel’s unsaturated Δ⁴-3-keto configuration [1] [2].
Table 1: Key Identifiers of Levonorgestrel EP Impurity V
Property | Value/Designation |
---|---|
CAS Number | 14009-70-2 |
Molecular Formula | C₂₂H₂₈O₂ |
Molecular Weight | 324.46 g/mol |
IUPAC Name | (8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-ol |
Key Synonyms | 13β-Ethyl-17α-ethynyl-3-methoxyestra-1,3,5(10)-trien-17β-ol; 18-Methyl Mestranol [2] [9] |
Pharmacopeial Status | European Pharmacopoeia (EP), USP-NF |
The discovery of Levonorgestrel EP Impurity V is intrinsically linked to the evolution of synthetic progestins. Progesterone (the natural progestogen) was first isolated in 1929, but its poor oral bioavailability spurred efforts to develop synthetic analogs . The breakthrough came in 1951 with Luis Miramontes’ synthesis of norethindrone (19-nortestosterone derivative), marking the first-generation progestins . Levonorgestrel, a second-generation progestin, was developed later as a potent contraceptive agent through:
Table 2: Evolution of Progestins and Origin of Levonorgestrel Impurities
Generation | Key Progestins | Structural Features | Associated Impurities |
---|---|---|---|
First | Norethisterone | 19-Nortestosterone; 17α-ethynyl | A-ring epimers, 17-keto derivatives |
Second | Levonorgestrel | 13β-Ethyl; 17α-ethynyl; Δ⁴-3-keto | EP Impurity V (aromatized A-ring) |
Third | Desogestrel, Gestodene | 18-Methyl; 11-methylene modifications | Oxidative degradants |
Levonorgestrel EP Impurity V serves as a critical analytical marker for monitoring the purity, consistency, and safety of Levonorgestrel-based pharmaceuticals. Its control is mandated in pharmacopeial testing protocols for several reasons:
Table 3: Analytical Applications of Levonorgestrel EP Impurity V in Quality Control
Application | Method | Role of Impurity V | Compliance Requirement |
---|---|---|---|
Identity Testing | HPLC co-injection | Confirmation via retention time match | EP 2.2.29, USP ⟨621⟩ |
Quantitative Impurity Profiling | Gradient HPLC-UV | Calibration curve generation (0.05–0.5%) | ICH Q3B, EP 2.2.46 |
Method Validation | Forced degradation studies | Specificity demonstration (resolution >2.0) | ICH Q2(R1) |
Batch Release Testing | LC-MS/MS | Trace-level detection (≤0.10%) | FDA GMP guidelines |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0